molecular formula C7H7NOS B041779 4-Hydroxythiobenzamide CAS No. 25984-63-8

4-Hydroxythiobenzamide

Cat. No. B041779
CAS RN: 25984-63-8
M. Wt: 153.2 g/mol
InChI Key: DOCQBKMMNPJLOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

HTB can be synthesized through multiple chemical reactions, including the reaction of ethoxycarbonyl isothiocyanate with phenols in the presence of aluminum chloride, yielding 4-hydroxy-N-ethoxycarbonylthiobenzamides. These intermediates can further react to produce heterocyclic compounds, highlighting the versatility of HTB derivatives in synthetic chemistry (Wesolowska et al., 2008).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of HTB have been extensively studied using density functional theory (DFT). Vibrational spectral analysis, including solid phase FTIR and FT-Raman spectra, along with molecular electrostatic potential (MESP), HOMO, and LUMO energy studies, provide detailed insights into the molecular structure of HTB. These studies affirm the stability of the molecule and suggest the occurrence of intra-molecular charge transfer (K. Sambathkumar, 2015).

Chemical Reactions and Properties

HTB participates in a variety of chemical reactions, demonstrating its reactivity and functional applicability. For instance, its reaction with carbamoyl chloride and chlorides of α,β-unsaturated carboxylic acids yields O-acylated products, showcasing its utility in organic synthesis. The compound's ability to form heterocyclic systems, which exhibit interesting biological activities, further underscores its importance in chemical research (Wesolowska et al., 2008).

Physical Properties Analysis

The physical properties of HTB, such as its crystalline structure, have been elucidated through X-ray crystallography. These studies reveal the compound's solid-state characteristics and provide a foundation for understanding its reactivity and stability under various conditions. The detailed analysis of its vibrational spectra further contributes to the comprehensive characterization of HTB (Pertlik, 1992).

Chemical Properties Analysis

HTB's chemical properties, such as its electrophilic nature and reactivity towards nucleophiles, have been investigated through various studies. These properties are crucial for its application in synthesizing complex molecules with potential pharmacological activities. The exploration of its photochromic properties, for example, opens up new avenues for research in materials science and photochemistry (Guo et al., 2007).

Scientific Research Applications

  • Protection Against Oxidative Damage : Poly(lactic acid) functionalized 4-hydroxythiobenzamide microparticles can release hydrogen sulfide sustainably, offering potential for preventing and treating diseases caused by oxidative damage (Do et al., 2019).

  • Cancer Research :

    • 4-Hydroxyandrostenedione (4-OHA) has been found to be a more effective aromatase inhibitor than aminoglutethimide for reducing ovarian estrogen production in hormone-dependent tumors and normal rats, suggesting its relevance in cancer treatment (Wing, Garrett, & Brodie, 1985).
    • Similarly, 4-OHA also shows effective aromatase inhibitory potential with antitumor activity and reduced ovarian estrogen secretion (Brodie & Wing Lih-Yuh, 1987).
  • Molecular Studies :

    • 4-Hydroxythiobenzamide (HTB) demonstrates intra-molecular charge transfer, aligning well with observed FTIR and FT-Raman spectra, indicating charge transfer within the molecule (Sambathkumar, 2015).
    • O-hydroxythiobenzamide and its complexes exhibit a thioamide-thioimidic acid equilibrium, with thioamide forms in Pt(II) and Pt(IV) complexes (Banerjee & Raychaudhury, 1982).
  • Apoptosis Induction : N-(4-hydroxyphenyl)retinamide (4HPR) induces apoptosis in cervical carcinoma cells, pointing towards its role in tumor inhibition (Oridate et al., 1997).

  • Pharmacological Applications : 4-Hydroxyisoleucine (4-HIL) from Trigonella foenum-graecum seeds has broad pharmacological effects and is used in treating diseases like type 2 diabetes, dyslipidemia, metabolic syndrome, and fatty liver (Fen, 2014).

  • Breast Cancer Research : Isothiocyanates in cruciferous plants effectively sensitize estrogen receptor-positive breast cancer cells to 4-hydroxytamoxifen, potentially reducing effective drug concentration and improving treatment outcomes (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).

Safety And Hazards

4-Hydroxythiobenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

Research has shown that 4-Hydroxythiobenzamide can be used to fabricate microparticles that can be potentially loaded with a drug allowing for co-release of the drug and H2S . These microparticles have shown to protect cells from reactive oxygen species (ROS) levels of superoxide . This represents a new platform technology that could be used to prevent and treat diseases caused by oxidative damage .

properties

IUPAC Name

4-hydroxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNKXSVUGXUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420703
Record name 4-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxythiobenzamide

CAS RN

25984-63-8
Record name 4-Hydroxythiobenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYTHIOBENZAMIDE
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Record name 4-HYDROXYTHIOBENZAMIDE
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Synthesis routes and methods I

Procedure details

In a round bottomed flask, 4-hydroxybenzonitrile (5.00 g, 41.9 mmol), diethylthiophosphoric acid (7.02 g, 41.9 mmol), and water (8 ml) were heated with stirring to about 80° C. for about thirty minutes. An additional 10 ml of water was then added to the suspension, and the reaction was heated for about another one hour. The mixture was then allowed to stir for about sixteen hours at room temperature and was then extracted with water and 1:1 ether/ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting solid was purified by column chromatography (silica gel; hexanes to ethyl acetate). The product was isolated as a yellow solid (5.54 g, 87% yield). 1H NMR (CD3OD): δ6.74 (d, 2H, J=9.1 Hz), 7.83 (d, 2H, J=8.7 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
87%

Synthesis routes and methods II

Procedure details

At a temperature and in the manner as described in Example 1, 69 g of potassium thiocyanate (0.7 mol) and 52 g of phenol (0.55 mol) are stirred with 0.5 l of 98% hydrofluoric acid, and subsequently, the mixture is stirred for 3 days at room temperature. 0.3 l of hydrofluoric acid are then distilled off at normal pressure and a bath temperature of up to 60° C, the remainder is cooled and the residue is stirred with ice and water. The crude product precipitated is suction-filtered and may be purified by dissolving in dilute soda solution at room temperature, clarifying the solution and subsequent precipitation of the product with mineral acid or by recrystallization from water. The 4-hydroxy-thiobenzamide so obtained has a melting point of 192° - 193° C. The yield is 85% of the theoretical yield, relative to the phenol used.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
K Sambathkumar - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… 4-Hydroxythiobenzamide is the most popular model systems … vast biological significance of 4-hydroxythiobenzamide in an … vibrational spectra of 4-hydroxythiobenzamide. Furthermore, …
Number of citations: 29 www.sciencedirect.com
AV Do, R Smith, P Tobias, D Carlsen, E Pham… - Annals of biomedical …, 2019 - Springer
… The study presented here provides characterization of a poly(lactic acid) polymer with a functionalized 4-hydroxythiobenzamide (PLA-4HTB) capable of extended H 2 S release. The …
Number of citations: 5 link.springer.com
A Wesołowska, Ł Groś, S Westerlich, TS Jagodziński - Arkivoc, 2008 - researchgate.net
… Attempts at alkoxylation of the hydroxy function of 4-hydroxythiobenzamide with ethyl bromoacetate were unsuccessful. The thioamide sulfur atom was found to be the preferred target, …
Number of citations: 8 www.researchgate.net
N Lougiakis, A Papapetropoulos, E Gikas… - Journal of medicinal …, 2016 - ACS Publications
… The most promising derivatives 4 and 11, both containing 4-hydroxythiobenzamide moiety … cardioprotection compared to adenine or 4-hydroxythiobenzamide. They activate the PKG/…
Number of citations: 31 pubs.acs.org
TR Long, A Wongrakpanich, AV Do, AK Salem… - Polymer …, 2015 - pubs.rsc.org
… poly(lactic acid) that has 4-hydroxythiobenzamide bonded to the backbone of the polymer. … bonded to 4-hydroxythiobenzamide. The reaction to attach 4-hydroxythiobenzamide to lactide …
Number of citations: 28 pubs.rsc.org
M Polášek, K Waisser, T Bouček - Collection of Czechoslovak …, 1991 - cccc.uochb.cas.cz
… The 4-hydroxythiobenzamide (II) was prepared by introducing pre-dried hydrogen sulphide into 1 g of 4-hydroxybenzonitrile in 5 ml of 1: 1 pyridine—triethylamine mixture at room …
Number of citations: 9 cccc.uochb.cas.cz
KQ Chen, MQ Song, WL Wu, XS Xia, JH Hong… - Russian Journal of …, 2022 - Springer
… 2-(4-Methoxyphenyl)-1,3-thiazole4-carboxylic acid was synthesized by condensation, alkylation, and saponification reactions using 4-hydroxythiobenzamide and ethyl 3-bromopyruvate …
Number of citations: 0 link.springer.com
B Gemici, W Elsheikh, KB Feitosa, SKP Costa… - Nitric oxide, 2015 - Elsevier
… Treatment with the hydrogen sulfide-releasing moiety of ATB-352 (TBZ; 4-hydroxythiobenzamide) had no significant effect on the numbers of polyps that developed. The rats were …
Number of citations: 96 www.sciencedirect.com
D Gerő, R Torregrossa, A Perry, A Waters… - Pharmacological …, 2016 - Elsevier
… Anethole dithiolethione (ADT-OH) and 4-hydroxythiobenzamide (HTB) represent two simple moieties that release H 2 S slowly. Mitochondrial H 2 S donors (AP39 and AP123) were …
Number of citations: 131 www.sciencedirect.com
M Li, J Li, T Zhang, Q Zhao, J Cheng, B Liu… - European journal of …, 2017 - Elsevier
… á1-d are the release curves of 4-hydroxythiobenzamide … 2 S amount from 4-hydroxythiobenzamide arrived at 106.1áμM. … than that of parent 4-hydroxythiobenzamide. Possibly, this is …
Number of citations: 29 www.sciencedirect.com

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